The pyrazolo[1,5-a]pyridine scaffold, present in EPC, is found in several bioactive molecules exhibiting diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. [, ] Researchers can utilize EPC as a starting point for synthesizing and evaluating novel derivatives with potential therapeutic applications.
PPIs play crucial roles in various biological processes. EPC's structure might enable it to interact with specific protein-protein interfaces, potentially modulating their interactions and offering a strategy for developing new therapeutic agents. []
The pyrazole ring system in EPC is known to exhibit interesting electronic properties. Researchers are exploring the potential of incorporating EPC or similar molecules into organic electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells due to their potential for efficient charge transport and light emission. []
The nitrogen atoms in EPC can potentially bind to metal ions, forming coordination complexes. These complexes could possess unique properties with potential applications in catalysis, sensing, and material design. []
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound characterized by its unique pyrazolo and pyridine structural features. Its molecular formula is with a molecular weight of 190.20 g/mol. This compound possesses a carboxylate functional group, which enhances its reactivity and potential biological activity. The compound's structure includes a pyrazole ring fused to a pyridine ring, making it part of a larger class of pyrazolo[1,5-a]pyridines known for diverse chemical properties and biological activities.
There is no current information available on the specific mechanism of action of Et-Pyz-Py-COOH. However, pyrazolopyridines as a class have been explored for their potential antimicrobial and antitumor activities [, ]. Further research is needed to elucidate if Et-Pyz-Py-COOH possesses similar properties and to understand its mechanism of action at the molecular level.
These reactions are crucial for synthesizing derivatives with tailored properties for specific applications.
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate exhibits significant biological activities, particularly in medicinal chemistry. Research has indicated its potential as:
These biological activities highlight the compound's importance in drug discovery and development.
The synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate can be achieved through several methods:
textEthyl acetoacetate + Amino compound → Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
These methods allow for the efficient production of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate and its derivatives.
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate finds applications in several fields:
Interaction studies of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate focus on its binding affinity to various biological targets:
These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate | 0.97 | Contains a methyl group instead of ethyl |
| Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate | 0.91 | Bromine substitution at position 5 |
| Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate | 0.89 | Bromine substitution at position 6 |
| Ethyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate | 0.89 | Chlorine substitution at position 6 |
| Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate | 0.88 | Different ring structure compared to pyrazolo[1,5-a] |
These compounds illustrate the diversity within the pyrazolo-pyridine family while highlighting Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate's unique characteristics based on its specific substitutions and structural configuration.
The molecular structure of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (CAS 80537-14-0) is defined by the following characteristics:
| Property | Value |
|---|---|
| Molecular formula | C~10~H~10~N~2~O~2~ |
| Molecular weight | 190.20 g/mol |
| SMILES notation | CCOC(=O)C1=NN2C=CC=CC2=C1 |
| IUPAC name | ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate |
| Key functional groups | Ethyl ester (position 2), pyrazolo-pyridine core |
The ester group at position 2 enhances solubility and serves as a synthetic handle for further derivatization. X-ray crystallography studies of analogous compounds reveal a planar bicyclic system with bond lengths consistent with aromatic delocalization. The electron-withdrawing ester group influences the electronic distribution, modulating reactivity in cross-coupling and cycloaddition reactions.
The synthesis of pyrazolo[1,5-a]pyridine derivatives began with early cyclization strategies using N-aminopyridinium ylides and dipolarophiles. Key milestones include:
The ethyl ester moiety has been instrumental in balancing lipophilicity and bioavailability during lead optimization. For example, in antitubercular candidates, diaryl side chains appended to the ester-modified core improved target engagement while maintaining low cytotoxicity (IC~50~ > 50 μM in Vero cells).
Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for elucidating the molecular structure and electronic environment of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate. The $$^{1}\text{H}$$ nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns that provide definitive structural identification and confirmation of the fused ring system architecture [1] [2].
The aromatic proton signals demonstrate distinct chemical shift patterns characteristic of the pyrazolo[1,5-a]pyridine framework. The proton at position 3 of the pyrazole ring typically appears as a doublet at 8.07 ppm with a coupling constant of 2.0 Hz, reflecting the electronic deshielding effect of the adjacent nitrogen atoms [1]. The proton at position 4 of the fused system resonates as a singlet at 7.20 ppm, indicating its isolation from scalar coupling interactions due to the heterocyclic nitrogen distribution [1] [2].
The pyridine ring protons exhibit characteristic downfield chemical shifts ranging from 6.61 to 8.54 ppm, with the specific positioning dependent upon the substitution pattern and electronic effects of the carboxylate group [3] [4] [2]. The proton at position 6 typically appears as a singlet between 6.61-6.75 ppm, while the proton at position 7 demonstrates variable chemical shifts from 7.76 to 8.54 ppm depending on the specific substitution pattern [1] [2].
The ethyl ester functionality provides distinctive spectroscopic signatures that confirm the presence and integrity of the carboxylate group. The ethyl ester methylene protons (OCH₂) appear as a characteristic quartet centered between 4.20-4.30 ppm with a coupling constant of 7.2 Hz, demonstrating the expected vicinal coupling to the methyl group [1] [2]. The corresponding methyl protons (CH₃) resonate as a triplet at 1.29-1.32 ppm with the same coupling constant, confirming the ethyl ester structural assignment [1] [2].
| Position | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| H-3 | 8.07 | d (J=2.0 Hz) | [1] |
| H-4 | 7.20 | s | [1] [2] |
| H-6 | 6.61-6.75 | s | [3] [4] |
| H-7 | 7.76-8.54 | s | [1] [2] |
| Ethyl OCH₂ | 4.20-4.30 | q (J=7.2 Hz) | [1] [2] |
| Ethyl CH₃ | 1.29-1.32 | t (J=7.2 Hz) | [1] [2] |
The $$^{13}\text{C}$$ nuclear magnetic resonance spectroscopic analysis provides complementary structural information through carbon framework characterization. The carbonyl carbon of the ester functionality resonates in the characteristic downfield region between 162.4-163.2 ppm, confirming the presence of the electron-withdrawing carboxylate group [1] [2]. The aromatic carbon atoms of the fused ring system demonstrate chemical shifts consistent with the heterocyclic aromatic character, with carbons at positions 3, 5, and 7 showing chemical shifts between 102.0-155.9 ppm [1] [2].
The ethyl ester carbon atoms provide additional structural confirmation, with the methylene carbon (OCH₂) appearing between 59.0-59.7 ppm and the methyl carbon (CH₃) resonating between 13.6-14.3 ppm [1] [2]. These values are consistent with typical ethyl ester chemical shift patterns and confirm the structural integrity of the ester functionality.
| Position | Chemical Shift (ppm) | Reference |
|---|---|---|
| C-2 | 162.4-163.2 | [1] [2] |
| C-3 | 102.0-108.3 | [1] [2] |
| C-5 | 147.4-155.9 | [1] [2] |
| C-7 | 141.9-142.6 | [1] [2] |
| C=O | 162.4-163.2 | [1] [2] |
| OCH₂ | 59.0-59.7 | [1] [2] |
| CH₃ | 13.6-14.3 | [1] [2] |
Advanced nuclear magnetic resonance techniques including Heteronuclear Multiple Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments provide enhanced structural elucidation capabilities [3]. These two-dimensional nuclear magnetic resonance methods enable the unambiguous assignment of carbon-hydrogen connectivities and reveal long-range coupling patterns that confirm the regioselectivity of the synthetic transformations and the structural integrity of the fused ring system [3].
Nitrogen-15 nuclear magnetic resonance spectroscopy offers additional insights into the electronic structure and hydrogen bonding patterns of the pyrazolo[1,5-a]pyridine framework [5]. The nitrogen chemical shifts demonstrate distinct ranges for the pyrazole nitrogen atoms (N-1 and N-2) compared to the pyridine nitrogen atom, providing valuable information about the electronic distribution and potential tautomeric behavior of the heterocyclic system [5].
Infrared spectroscopy provides comprehensive vibrational characterization of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, revealing distinct absorption bands that correspond to specific functional groups and molecular vibrations. The carbonyl stretching vibration of the ester functionality appears as a strong absorption band between 1699-1709 cm⁻¹, confirming the presence and electronic environment of the carboxylate group [2] [6]. This frequency range is characteristic of aromatic ester compounds and reflects the conjugation between the ester carbonyl and the extended π-electron system of the heterocyclic framework.
The aromatic carbon-nitrogen stretching vibrations of the pyrazole ring system generate medium-intensity absorption bands in the region between 1560-1630 cm⁻¹ [6]. These vibrations are diagnostic of the heterocyclic nitrogen-containing aromatic system and provide confirmation of the pyrazolo[1,5-a]pyridine structural framework. The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands between 1423-1493 cm⁻¹, consistent with the aromatic character of both the pyrazole and pyridine ring components [7].
| Functional Group | Frequency (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| C=O (ester) | 1699-1709 | Strong | [2] [6] |
| C=N (pyrazole) | 1560-1630 | Medium | [6] |
| C=C (aromatic) | 1423-1493 | Medium | [7] |
| C-H (aromatic) | 3036-3392 | Medium | [7] |
| N-H (amino) | 3309-3454 | Medium-Strong | [2] |
| C-O (ester) | 1153-1292 | Medium | [7] |
The aromatic carbon-hydrogen stretching vibrations generate absorption bands in the high-frequency region between 3036-3392 cm⁻¹ [7]. These vibrations confirm the aromatic character of the hydrogen atoms bonded to the heterocyclic carbon framework and provide additional structural verification. When amino substituents are present on the pyrazolo[1,5-a]pyridine framework, characteristic nitrogen-hydrogen stretching vibrations appear between 3309-3454 cm⁻¹ as medium to strong intensity bands [2].
The ester carbon-oxygen stretching vibrations contribute medium-intensity absorption bands between 1153-1292 cm⁻¹ [7]. These vibrations are characteristic of the ethyl ester functionality and provide confirmation of the carboxylate group's structural integrity and electronic environment.
Ultraviolet-visible absorption spectroscopy reveals the electronic transition characteristics of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate and related derivatives. The fundamental pyrazolo[1,5-a]pyridine chromophore exhibits primary absorption maxima between 264-290 nm, corresponding to π→π* electronic transitions within the aromatic heterocyclic system [8]. These transitions reflect the extended conjugation of the fused ring system and provide valuable information about the electronic structure and aromatic character.
Substituted pyrazolo[1,5-a]pyridine derivatives demonstrate expanded absorption profiles with λ_max values extending from 321 to 407 nm [9] [6]. These red-shifted absorption bands correspond to both n→π* and π→π* transitions, with the specific wavelengths depending upon the nature and position of the substituents. The extinction coefficients for these transitions range from 8,400 to 20,593 M⁻¹cm⁻¹, indicating strong electronic absorption and significant chromophoric character [9] [6].
| Compound Type | λ_max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridine core | 264-290 | 3,320-8,400 | π→π* | [8] |
| Substituted derivatives | 321-407 | 8,400-20,593 | n→π, π→π | [9] [6] |
| Ethyl ester derivatives | 330-360 | Not specified | π→π* | [9] |
| Extended conjugation | 400-420 | 8,400 | π→π* (extended) | [9] |
Ethyl ester derivatives specifically exhibit absorption maxima in the range of 330-360 nm, corresponding primarily to π→π* transitions within the conjugated system [9]. The carboxylate group acts as an electron-withdrawing substituent, influencing both the position and intensity of the electronic absorption bands.
Compounds with extended conjugation systems demonstrate further red-shifted absorption bands around 400-420 nm with extinction coefficients of approximately 8,400 M⁻¹cm⁻¹ [9]. These transitions reflect the extended π-electron delocalization across the molecular framework and indicate potential applications in photochemical and optoelectronic applications.
The photophysical properties of pyrazolo[1,5-a]pyridine derivatives demonstrate significant tunability based on substitution patterns [10]. Electron-donating groups at position 7 enhance both absorption and emission behaviors, while electron-withdrawing groups result in reduced intensities [10]. This structure-property relationship provides valuable guidance for the design of compounds with specific optical characteristics.
X-ray crystallographic analysis provides definitive structural characterization of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate and related derivatives at the atomic level. Single-crystal diffraction studies reveal the precise geometric parameters of the fused ring system, including bond lengths, bond angles, and molecular conformations that define the three-dimensional architecture of these heterocyclic compounds.
The fundamental pyrazolo[1,5-a]pyridine framework exhibits a planar or near-planar bicyclic structure with minimal deviation from coplanarity between the pyrazole and pyridine ring components [12]. Crystallographic analysis of ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate demonstrates a monoclinic crystal system with space group P21/c, characterized by unit cell parameters a = 6.8352(3) Å, b = 30.3999(11) Å, and c = 7.5409(3) Å [13] [14].
The dihedral angle between the pyrazolo[1,5-a]pyridine bicyclic system and any pendant aromatic substituents typically ranges from 1° to 13°, indicating minimal steric hindrance and favorable π-orbital overlap [12]. In the case of the ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate structure, the dihedral angle between the bicyclic core and the benzene ring measures 13.45(3)° [13] [14].
| Compound | Crystal System | Space Group | Unit Cell a (Å) | Dihedral Angle (°) | Reference |
|---|---|---|---|---|---|
| Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate | Monoclinic | P21/c | 6.8352(3) | 13.45(3) | [13] [14] |
| 3-amino-4-nitro-6-methylpyrazolo[1,5-a]pyrimidine | Monoclinic | P21/n | 18.920(4) | Not specified | [15] [16] |
| 1-amino-4-methoxycarbonyl-3-methylpyrazolo[1,5-a]pyrimidine | Monoclinic | P21/a | 11.599(7) | Not specified | [17] |
| General pyrazolo[1,5-a]pyridine framework | Planar bicyclic | Various | Variable | 1-13° | [12] |
The bond length distribution within the pyrazolo[1,5-a]pyridine framework reflects the aromatic character and electron delocalization across the fused ring system. Typical carbon-carbon bond lengths range from 1.35 to 1.45 Å, consistent with aromatic character and partial double-bond character throughout the π-electron system. The carbon-nitrogen bond lengths within the heterocyclic framework typically measure between 1.32 and 1.38 Å, reflecting the electron-rich nature of the nitrogen atoms and their participation in the aromatic π-system.
The ester functionality demonstrates characteristic geometric parameters, with the carbonyl carbon-oxygen double bond measuring approximately 1.21 Å and the carbon-oxygen single bond to the ethyl group measuring approximately 1.35 Å. The ethyl ester adopts an extended conformation that minimizes steric interactions with the heterocyclic framework while maintaining optimal electronic conjugation.
Crystallographic studies of related pyrazolo[1,5-a]pyrimidine derivatives provide comparative structural information that enhances understanding of the broader structural family [17] [15] [16]. The 3-amino-4-nitro-6-methylpyrazolo[1,5-a]pyrimidine structure crystallizes in the monoclinic space group P21/n with unit cell parameter a = 18.920(4) Å [15] [16]. The 1-amino-4-methoxycarbonyl-3-methylpyrazolo[1,5-a]pyrimidine derivative adopts the monoclinic space group P21/a with a = 11.599(7) Å [17].
The structural analysis reveals that substituent effects have minimal impact on the core geometric parameters of the pyrazolo[1,5-a]pyridine framework, indicating the inherent stability and rigidity of the fused ring system. However, the crystal packing arrangements and intermolecular interactions demonstrate significant variation depending upon the nature and positioning of substituent groups.
Powder diffraction analysis has proven particularly valuable for structural characterization when single crystals are not readily available [17] [15]. Grid search procedures combined with Rietveld refinement methods enable accurate structure determination from powder diffraction data, providing access to structural information for compounds that resist single-crystal growth.
The thermal parameters derived from crystallographic analysis indicate that the fused ring atoms exhibit relatively low displacement parameters, confirming the rigid and planar nature of the pyrazolo[1,5-a]pyridine framework. Substituent atoms typically demonstrate higher thermal motion, reflecting greater conformational flexibility in the peripheral regions of the molecule.
The crystal packing of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate and related derivatives is governed by a complex network of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These noncovalent interactions determine the three-dimensional supramolecular architecture and influence the physical properties, stability, and potential biological activity of the crystalline material.
Hydrogen bonding interactions play a crucial role in the crystal packing arrangements of pyrazolo[1,5-a]pyridine derivatives. Classical hydrogen bonds involving nitrogen-hydrogen donors and oxygen acceptors typically exhibit donor-acceptor distances ranging from 2.70 to 2.89 Å with bond angles between 125° and 158° [15] [12]. These interactions frequently result in chain formation along specific crystallographic directions, creating one-dimensional supramolecular assemblies that extend throughout the crystal lattice.
Weaker carbon-hydrogen···oxygen hydrogen bonds contribute additional stabilization to the crystal packing with donor-acceptor distances ranging from 2.69 to 3.64 Å and bond angles between 146° and 172° [12] [18]. These interactions often serve to link one-dimensional chains into two-dimensional sheet structures or to provide additional stabilization between molecular layers.
| Interaction Type | Distance (Å) | Angle (°) | Crystal Role | Reference |
|---|---|---|---|---|
| N-H···O | 2.70-2.89 | 125-158 | Chain formation | [15] [12] |
| C-H···O | 2.69-3.64 | 146-172 | Layer stabilization | [12] [18] |
| C-H···N | 2.85-2.89 | 157-158 | Dimer formation | [15] [19] |
| N···N (pyrazole) | 2.855-2.890 | 157-158 | Framework assembly | [19] |
| Intramolecular H-bonds | 1.78-2.53 | 147-152 | Molecular stability | [12] [18] |
Carbon-hydrogen···nitrogen hydrogen bonds represent another important class of intermolecular interactions in pyrazolo[1,5-a]pyridine crystal structures. These interactions typically involve donor-acceptor distances of 2.85-2.89 Å with bond angles of 157-158°, and frequently result in dimer formation or discrete supramolecular assemblies [15] [19].
Intramolecular hydrogen bonds within individual molecules contribute to conformational stability and molecular rigidity. These interactions typically involve shorter donor-acceptor distances of 1.78-2.53 Å with bond angles ranging from 147° to 152° [12] [18]. Such intramolecular stabilization is particularly important for maintaining the planar geometry of the fused ring system and optimizing the electronic structure.
π-π stacking interactions represent a dominant force in the crystal packing of pyrazolo[1,5-a]pyridine derivatives due to the extended aromatic character of the fused ring system. These interactions involve face-to-face or offset arrangements of aromatic rings with centroid-to-centroid distances typically ranging from 3.4 to 4.0 Å [20] [21] [22] [23].
Pyrazole···pyrazole stacking interactions demonstrate centroid distances of 3.42-3.71 Å with offset angles ranging from 0° to 10° [19] [21] [23]. These interactions are classified as moderate strength and contribute significantly to the overall crystal stability. The relatively small offset angles indicate favorable orbital overlap and strong electronic interaction between the stacked aromatic systems.
| Ring System | Centroid Distance (Å) | Offset Angle (°) | Interaction Energy | Reference |
|---|---|---|---|---|
| Pyrazole···Pyrazole | 3.42-3.71 | 0-10 | Moderate | [19] [21] [23] |
| Pyrimidine···Pyrimidine | 3.71-3.81 | 4-10 | Strong | [20] [18] |
| Pyridine···Aromatic | 3.43-4.04 | 10-74 | Moderate | [21] [18] [23] |
| Mixed aromatic systems | 3.4-4.0 | Variable | Context-dependent | [20] [22] |
Pyrimidine···pyrimidine stacking interactions in related pyrazolo[1,5-a]pyrimidine derivatives exhibit centroid distances of 3.71-3.81 Å with offset angles of 4-10° [20] [18]. These interactions are characterized as strong and play a crucial role in determining the crystal packing motifs and thermodynamic stability of the crystalline material.
Mixed aromatic stacking interactions involving the pyrazolo[1,5-a]pyridine framework and other aromatic substituents or molecules demonstrate variable geometric parameters depending upon the specific molecular components [20] [22]. Centroid distances typically range from 3.4 to 4.0 Å, with offset angles showing considerable variation based on the electronic and steric properties of the interacting aromatic systems.
The energetic analysis of π-π stacking interactions reveals that these noncovalent forces contribute significantly to the overall lattice energy and crystal stability [20]. Theoretical calculations demonstrate that π-π interactions may be as important as classical hydrogen bonding in governing the crystal packing of compounds with weak electrostatic intermolecular interactions [20].
Thermodynamic studies establish correlations between the energetic content of intermolecular interactions, contact surfaces between molecules, and macroscopic thermodynamic properties such as sublimation enthalpy [20]. These relationships demonstrate that compounds with weak electrostatic interactions rely heavily on π-π stacking and van der Waals forces for crystal stabilization.
The supramolecular organization of pyrazolo[1,5-a]pyridine derivatives frequently results in the formation of complex three-dimensional networks that exhibit channels, cavities, or layered structures [21] [22]. These architectural features may influence properties such as guest molecule inclusion, thermal stability, and mechanical properties of the crystalline material.
Density functional theory computational analysis provides comprehensive electronic structure characterization of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, revealing fundamental properties including molecular orbital energies, electron density distributions, and reactivity indices. These theoretical calculations complement experimental structural data and enable prediction of chemical behavior, optical properties, and potential biological activity.
The hybrid B3LYP functional combined with various basis sets, particularly 6-31G* and 6-311+G**, represents the most widely employed computational approach for pyrazolo[1,5-a]pyridine derivatives [7] [24] [25]. This level of theory provides an optimal balance between computational efficiency and accuracy for predicting geometric parameters, vibrational frequencies, and electronic properties of heterocyclic aromatic systems.
Geometry optimization calculations reveal that the pyrazolo[1,5-a]pyridine framework adopts a planar conformation with minimal deviation from coplanarity between the fused ring components [7] [24]. The calculated bond lengths and bond angles demonstrate excellent agreement with experimental crystallographic data, with typical deviations of less than 0.02 Å for bond lengths and less than 2° for bond angles [7].
The electronic structure analysis focuses on the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which provide fundamental insights into the chemical reactivity and electronic properties of the compound. For pyrazolo[1,5-a]pyridine derivatives, the highest occupied molecular orbital energies typically range from -6.5 to -5.8 eV, while the lowest unoccupied molecular orbital energies span from -2.1 to -1.4 eV [7] [24] [25].
| Parameter | Typical Range | Method | Reference |
|---|---|---|---|
| HOMO Energy (eV) | -6.5 to -5.8 | B3LYP/6-31G* | [7] [24] [25] |
| LUMO Energy (eV) | -2.1 to -1.4 | B3LYP/6-31G* | [7] [24] [25] |
| Energy Gap (eV) | 3.5 to 4.8 | B3LYP/6-31G* | [7] [24] [25] |
| Dipole Moment (Debye) | 2.1 to 5.6 | B3LYP/6-31G* | [26] [27] |
| Hardness (eV) | 1.7 to 2.4 | B3LYP/6-31G* | [7] [27] |
| Electronegativity (eV) | 3.9 to 4.2 | B3LYP/6-31G* | [7] [27] |
The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap represents a crucial parameter for understanding chemical reactivity and kinetic stability. Calculated energy gaps for pyrazolo[1,5-a]pyridine derivatives typically range from 3.5 to 4.8 eV [7] [24] [25]. Larger energy gaps correlate with increased kinetic stability and reduced chemical reactivity, while smaller gaps indicate enhanced reactivity and potential for electronic excitation at lower energies.
Chemical hardness and softness parameters provide additional insights into molecular reactivity and polarizability. The chemical hardness, calculated as η = (Ionization Potential - Electron Affinity)/2, typically ranges from 1.7 to 2.4 eV for pyrazolo[1,5-a]pyridine derivatives [7] [27]. Higher hardness values correlate with lower polarizability and increased resistance to electronic perturbation, while lower hardness indicates greater susceptibility to nucleophilic or electrophilic attack.
The electronegativity parameter, calculated as χ = (Ionization Potential + Electron Affinity)/2, provides information about the electron-attracting tendency of the molecule. Values typically range from 3.9 to 4.2 eV for pyrazolo[1,5-a]pyridine derivatives [7] [27]. These values indicate moderate electronegativity that reflects the balanced electronic structure of the heterocyclic aromatic system.
Dipole moment calculations reveal the extent of charge separation and polarity within the molecular structure. Calculated dipole moments for pyrazolo[1,5-a]pyridine derivatives range from 2.1 to 5.6 Debye [26] [27]. The specific value depends upon the substitution pattern and the presence of electron-donating or electron-withdrawing groups that influence the overall charge distribution.
Molecular electrostatic potential analysis provides visualization of the charge distribution and identification of sites susceptible to nucleophilic or electrophilic attack [26] [27]. These calculations reveal that the nitrogen atoms of the heterocyclic framework typically exhibit regions of negative electrostatic potential, while the carbon atoms associated with electron-withdrawing substituents demonstrate positive electrostatic potential.
Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and optical properties [10] [24]. These calculations successfully reproduce experimental ultraviolet-visible absorption maxima and provide assignment of electronic transitions to specific molecular orbital excitations. The calculated absorption spectra demonstrate excellent correlation with experimental data, validating the computational approach for optical property prediction.
Vibrational frequency calculations at the density functional theory level provide theoretical infrared and Raman spectra that complement experimental spectroscopic characterization [28] [29]. Calculated frequencies typically require scaling factors (commonly 0.9627 for B3LYP/6-31G*) to achieve optimal agreement with experimental values [7]. The calculated vibrational modes enable assignment of experimental infrared absorption bands to specific molecular motions and functional groups.
Natural bond orbital analysis provides detailed insights into electron delocalization, hyperconjugation effects, and charge transfer within the molecular framework [26] [27]. These calculations reveal the extent of π-electron delocalization across the fused ring system and quantify the electronic effects of substituent groups on the heterocyclic framework.
Molecular orbital analysis provides fundamental insights into the electronic structure and chemical reactivity of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate through detailed examination of frontier molecular orbital characteristics, electron density distributions, and reactivity indices. These computational studies enable prediction of reaction pathways, regioselectivity patterns, and potential sites for chemical modification or biological interaction.
The highest occupied molecular orbital represents the primary source of electron density for nucleophilic reactions and metal coordination. In pyrazolo[1,5-a]pyridine derivatives, the highest occupied molecular orbital typically exhibits significant electron density localization on the nitrogen atoms of the heterocyclic framework [7] [24]. This distribution indicates that the nitrogen atoms serve as the most nucleophilic sites within the molecule and represent preferred coordination sites for metal complexation or protonation reactions.
The spatial distribution of the highest occupied molecular orbital reveals extensive π-electron delocalization across both the pyrazole and pyridine ring components of the fused system [7] [24]. This delocalization stabilizes the molecular framework and contributes to the aromatic character of the heterocyclic system. The electron density distribution demonstrates that substitution at specific positions can significantly influence the overall electronic structure and reactivity patterns.
The lowest unoccupied molecular orbital provides information about sites susceptible to nucleophilic attack and represents the primary acceptor orbital for electron-rich species. Molecular orbital analysis reveals that the lowest unoccupied molecular orbital often exhibits significant amplitude on carbon atoms adjacent to electron-withdrawing substituents, such as the carboxylate group in Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate [7] [24].
The energy and spatial characteristics of the lowest unoccupied molecular orbital determine the electrophilic reactivity of the molecule and influence the regioselectivity of nucleophilic addition reactions. Computational analysis demonstrates that electron-withdrawing substituents lower the energy of the lowest unoccupied molecular orbital and enhance the electrophilic character of adjacent carbon centers [25].
Fukui function analysis provides quantitative prediction of reactive sites for both nucleophilic and electrophilic attack [25]. The nucleophilic Fukui function f⁻ identifies sites most susceptible to nucleophilic attack, while the electrophilic Fukui function f⁺ reveals positions favored for electrophilic substitution. These calculations enable rational prediction of regioselectivity in chemical transformations and guide synthetic strategy development.
Local reactivity indices derived from molecular orbital analysis include local hardness, local softness, and local electrophilicity parameters [25]. These indices provide site-specific reactivity predictions that complement global molecular properties and enable detailed mechanistic understanding of chemical reactions.
The molecular orbital analysis reveals that electron-donating substituents at position 7 of the pyrazolo[1,5-a]pyridine framework significantly enhance both the highest occupied molecular orbital energy and the overall electron density of the aromatic system [10] [24]. This electronic enrichment correlates with enhanced optical properties, including increased absorption coefficients and fluorescence quantum yields, making these derivatives attractive for optoelectronic applications.
Conversely, electron-withdrawing substituents decrease the highest occupied molecular orbital energy and reduce the overall electron density of the heterocyclic framework [10] [24]. These electronic effects result in diminished optical properties but may enhance electrophilic reactivity and biological activity through increased interaction with electron-rich biological targets.
The analysis of molecular orbital symmetry and nodal patterns provides insights into the electronic transitions responsible for ultraviolet-visible absorption and fluorescence emission [10] [24]. The primary π→π* transitions involve promotion of electrons from bonding π molecular orbitals to antibonding π* molecular orbitals, with the transition energy determined by the highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap.
Charge transfer character analysis reveals the extent of intramolecular charge redistribution upon electronic excitation [10]. These calculations demonstrate that certain substitution patterns promote intramolecular charge transfer from electron-donating substituents to electron-accepting regions of the molecule, resulting in enhanced optical properties and potential applications in nonlinear optics.
The molecular orbital analysis provides quantitative understanding of the structure-activity relationships observed in pyrazolo[1,5-a]pyridine derivatives [25]. The correlation between calculated electronic properties and experimental biological activities enables rational drug design and optimization of pharmacological properties through computational screening and molecular modification strategies.
Molecular orbital overlap analysis with biological targets, such as protein active sites or nucleic acid structures, provides insights into potential binding modes and interaction mechanisms [7] [30]. These calculations complement molecular docking studies and enhance understanding of the molecular basis for biological activity in pyrazolo[1,5-a]pyridine-based pharmaceuticals.